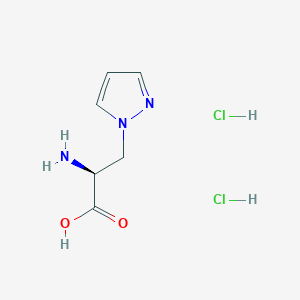

3-Pyrazol-1-yl-L-alanine 2HCl

Beschreibung

BenchChem offers high-quality 3-Pyrazol-1-yl-L-alanine 2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrazol-1-yl-L-alanine 2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBAAIZBLIXEOU-XRIGFGBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Purity Synthesis of 3-Pyrazol-1-yl-L-alanine 2HCl

Technical Whitepaper & Operational Guide

Executive Summary

This technical guide details the regioselective synthesis of 3-(1H-pyrazol-1-yl)-L-alanine dihydrochloride (CAS: 133446-27-8), a non-canonical amino acid and histidine isostere utilized in peptide engineering and peptidomimetic drug discovery.

The protocol prioritizes the Serine β-Lactone Route over direct alkylation methods. This pathway ensures:

-

Enantiomeric Integrity : Preserves the L-configuration of the serine chiral center.

-

Regiocontrol : Exclusively targets the

-position of the pyrazole ring, avoiding -

Scalability : Utilizes crystalline intermediates (N-Cbz-L-serine β-lactone) that are stable and purifiable.[1]

Strategic Analysis & Retrosynthesis

The synthesis relies on the "chiral pool" strategy, utilizing L-Serine as the source of chirality. The critical intermediate is the N-Cbz-L-serine β-lactone , a strained four-membered ring that acts as a potent electrophile for soft nucleophiles like pyrazole.

Retrosynthetic Logic

-

Target : 3-Pyrazol-1-yl-L-alanine 2HCl

-

Disconnection : Amine deprotection & Salt formation.

-

Precursor :

-Cbz-3-pyrazol-1-yl-L-alanine. -

Key Transformation : Ring-opening nucleophilic attack.

-

Electrophile :

-Cbz-L-Serinengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Starting Material :

-Cbz-L-Serine.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Detailed Synthetic Protocol

Phase 1: Synthesis of N-Cbz-L-Serine β-Lactone

This step converts the acyclic serine derivative into a strained lactone using Modified Mitsunobu conditions. This cyclization proceeds with inversion at the

Reagents:

-

-Benzyloxycarbonyl-L-serine (

-

Triphenylphosphine (

equiv) -

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (

equiv) -

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

Protocol:

-

Setup : Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with Triphenylphosphine (PPh

) and THF.[2] Cool tongcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Activation : Add DEAD dropwise over 10 minutes. The solution will turn pale yellow. Stir for 10 minutes to form the Morrison adduct.

-

Cyclization : Add a solution of

-Cbz-L-Serine in THF dropwise over 30 minutes. Maintain temperature below -

Workup : Stir at

C for 20 minutes, then slowly warm to room temperature over 2.5 hours. Evaporate THF in vacuo (bath temp -

Purification : The lactone is sensitive. Purify immediately via flash chromatography (Hexane/Ethyl Acetate 4:1).

-

Checkpoint: The product is a white solid.[3] Store at

C.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Phase 2: Nucleophilic Ring Opening

The pyrazole nitrogen attacks the

Reagents:

-

-Cbz-L-Serine β-lactone (

-

1H-Pyrazole (

equiv) - Excess ensures rapid kinetics and prevents polymerization. -

Solvent: Acetonitrile (MeCN)

Protocol:

-

Reaction : Dissolve the lactone and pyrazole in MeCN. Heat the mixture to

C for 12 hours. -

Monitoring : Monitor via TLC (EtOAc/Hexane). Disappearance of the lactone spot indicates completion.

-

Extraction : Evaporate MeCN. Redissolve residue in dilute NaOH (

N). Extract with Dichloromethane (DCM) -

Precipitation : Acidify the aqueous layer carefully with concentrated HCl to pH 1-2. The

-Cbz-protected amino acid will precipitate. -

Isolation : Filter the white solid, wash with cold water, and dry over P

O-

Yield Target: 40-50% over two steps.

-

Phase 3: Global Deprotection & Salt Formation

Removal of the Cbz group and formation of the dihydrochloride salt.

Reagents:

- -Cbz-3-pyrazol-1-yl-L-alanine

-

Pd/C (10% wt loading)[2]

-

Hydrogen Gas (H

, 1 atm) -

Methanol (MeOH)

-

Concentrated HCl[1]

Protocol:

-

Hydrogenolysis : Dissolve the intermediate in MeOH. Add catalytic Pd/C. Stir under H

atmosphere (balloon) for 4-6 hours.-

Note: Monitor via TLC for disappearance of UV-active starting material (Cbz group).

-

-

Salt Formation : Filter off the catalyst through Celite. Add concentrated HCl (

equiv) to the filtrate. -

Isolation : Evaporate the solvent to dryness to obtain a viscous oil or foam.

-

Crystallization : Dissolve the residue in a minimum amount of warm MeOH. Add Et

O (Diethyl Ether) dropwise until turbid. Cool to

Process Workflow Diagram

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Identity | Consistent with structure | 1H NMR (D2O), 13C NMR |

| Purity | > 98.0% | HPLC (C18, 0.1% TFA water/MeCN) |

| Chiral Purity | > 99.0% ee | Chiral HPLC (Crownpak or similar) |

| Counterion | 1.9 - 2.1 molar ratio (Cl-) | Titration (AgNO3) or Elemental Analysis |

| Water Content | < 1.0% (Very Hygroscopic) | Karl Fischer |

NMR Diagnostic Signals (D

-

Pyrazole Protons : Three distinct signals in the aromatic region (

7.5 - 8.0 ppm). -

-Proton : Triplet/dd around

-

-Protons : Multiplet around

Troubleshooting & Critical Control Points

-

Moisture Sensitivity (Phase 1) : The Mitsunobu reaction is strictly anhydrous. Any water will hydrolyze the activated intermediate or the lactone, reducing yield.

-

Temperature Control (Phase 1) : The cyclization is exothermic. Adding

-Cbz-Serine too fast or at temperatures > -70°C causes polymerization. -

Regioselectivity : The

-lactone route is highly specific for -

Hygroscopicity (Final Product) : The 2HCl salt is extremely hygroscopic. Handle in a glovebox or rapid transfer environment. Store under Argon at -20°C.

References

-

Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (2002). "Synthesis of N-Protected α-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its β-Lactone: Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-Alanine". Organic Syntheses, 79, 6.

-

Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). "Conversion of serine to stereochemically pure β-substituted α-amino acids via β-lactones". Journal of the American Chemical Society, 107(24), 7105-7109.

-

Vederas, J. C., et al. (1987).[4] "Nucleophilic ring opening of N-(benzyloxycarbonyl)serine .beta.-lactone to give enantiomerically pure .beta.-substituted alanines". Journal of the American Chemical Society, 109(15), 4649-4659.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Non-Proteinogenic Amino Acid 3-Pyrazol-1-yl-L-alanine: From Discovery in Nature to Synthetic Strategies and Biological Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Unique Building Block

In the vast and intricate world of amino acids, the proteinogenic twenty often take center stage. However, a fascinating array of non-proteinogenic amino acids, forged in the diverse crucibles of natural product biosynthesis and synthetic chemistry, offer unique structural motifs and biological activities. Among these is 3-Pyrazol-1-yl-L-alanine, a captivating molecule whose journey from its discovery in the humble watermelon seed to its synthesis in the laboratory and its emerging role as a tool in biochemical research provides a compelling narrative of scientific inquiry. This technical guide aims to provide a comprehensive overview of 3-Pyrazol-1-yl-L-alanine, delving into its natural origins, diverse synthetic pathways, and its significance as a histidine analogue and potential modulator of biological systems.

Chapter 1: Discovery and Natural Origin: A Serendipitous Finding in Watermelon Seeds

The story of 3-Pyrazol-1-yl-L-alanine begins not in a high-tech laboratory, but within the seeds of the common watermelon (Citrullus vulgaris). In 1959, the first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from this unassuming source[1]. This discovery, a testament to the chemical diversity of the plant kingdom, laid the groundwork for future investigations into this unusual amino acid.

While the full, detailed experimental protocol from the original 1960 publication by Noe and Fowden in the Biochemical Journal remains a historical document, the fundamental principles of natural product isolation would have been employed. This process, outlined in the workflow below, typically involves extraction, fractionation, and chromatographic purification.

Caption: A generalized workflow for the isolation of 3-Pyrazol-1-yl-L-alanine from natural sources.

The identification of this non-proteinogenic amino acid in watermelon seeds hinted at a unique biosynthetic pathway. Subsequent research revealed that the enzyme responsible for its synthesis in plants of the Cucurbitaceae family is, in fact, cysteine synthase (also known as O-acetylserine sulfhydrylase)[2]. This enzyme, typically involved in the final step of cysteine biosynthesis, demonstrates a remarkable catalytic promiscuity by utilizing pyrazole as a nucleophile to react with O-acetyl-L-serine, leading to the formation of 3-Pyrazol-1-yl-L-alanine.

Chapter 2: The Art of Synthesis: Crafting 3-Pyrazol-1-yl-L-alanine in the Laboratory

The rarity of 3-Pyrazol-1-yl-L-alanine in nature and the desire to explore its properties necessitated the development of efficient synthetic routes. Both chemical and enzymatic methods have been established, offering distinct advantages in terms of scalability, stereochemical control, and environmental impact.

Chemical Synthesis: A Robust and Versatile Approach

A well-documented and reliable method for the asymmetric synthesis of 3-Pyrazol-1-yl-L-alanine starts from the readily available amino acid, L-serine. This multi-step synthesis, detailed below, leverages the formation of a reactive β-lactone intermediate.

2.1.1 Synthesis from N-(Benzyloxycarbonyl)-L-serine

This synthesis proceeds in two main stages: the formation of N-(benzyloxycarbonyl)-L-serine β-lactone and its subsequent reaction with pyrazole.

Experimental Protocol:

Part A: N-(Benzyloxycarbonyl)-L-serine β-lactone [3]

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, an argon inlet, a low-temperature thermometer, and a septum. The glassware is rigorously dried prior to use.

-

Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and triphenylphosphine. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Mitsunobu Reagent Formation: Diethyl azodicarboxylate (DEAD) or dimethyl azodicarboxylate (DMAD) is added dropwise to the cooled solution, resulting in the formation of the Mitsunobu betaine.

-

β-Lactone Formation: A solution of N-(benzyloxycarbonyl)-L-serine in THF is added dropwise to the reaction mixture. The reaction is stirred at low temperature and then allowed to slowly warm to room temperature.

-

Workup and Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Part B: Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine [3]

-

Reaction Setup: A round-bottom flask is charged with the purified N-(benzyloxycarbonyl)-L-serine β-lactone and anhydrous acetonitrile under an inert atmosphere.

-

Nucleophilic Ring Opening: Solid pyrazole is added to the stirred mixture. The reaction is heated to 52-54 °C for 24 hours.

-

Workup: The solvent is removed in vacuo. The residue is dissolved in aqueous sodium hydroxide and washed with dichloromethane to remove unreacted pyrazole.

-

Acidification and Precipitation: The aqueous layer is cooled in an ice bath and acidified to pH 1 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Caption: Chemical synthesis route to 3-Pyrazol-1-yl-L-alanine from L-serine.

Table 1: Comparison of Key Parameters in the Chemical Synthesis

| Parameter | Value/Condition | Rationale |

| Starting Material | N-(Benzyloxycarbonyl)-L-serine | Readily available, chiral pool starting material. The Cbz group protects the amine. |

| Key Intermediate | β-lactone | Highly strained and susceptible to nucleophilic attack, enabling C-N bond formation. |

| Nucleophile | Pyrazole | Provides the desired pyrazolyl side chain. |

| Stereochemistry | Retention of L-configuration | The synthesis is stereospecific, preserving the chirality of the starting L-serine. |

| Overall Yield | Moderate | The multi-step nature of the synthesis can lead to product loss at each stage. |

Enzymatic Synthesis: A Green and Efficient Alternative

The discovery of cysteine synthase's role in the biosynthesis of 3-Pyrazol-1-yl-L-alanine paved the way for developing biocatalytic production methods. This approach offers high stereoselectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical synthesis.

2.2.1 Whole-Cell Biocatalysis with Recombinant E. coli

A highly effective method involves the use of recombinant Escherichia coli cells engineered to overexpress key enzymes of the cysteine biosynthesis pathway: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase-A (OASS-A)[4].

Experimental Protocol Outline:

-

Strain Engineering: An E. coli strain is transformed with plasmids containing the genes for SAT and OASS-A.

-

Cell Culture and Induction: The recombinant E. coli is cultured in a suitable growth medium. Overexpression of the target enzymes is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Biotransformation: The cultured cells are harvested and resuspended in a reaction buffer containing L-serine and pyrazole[4].

-

Reaction Monitoring and Product Isolation: The reaction progress is monitored by techniques such as HPLC. Upon completion, the product can be isolated from the reaction medium.

Caption: The enzymatic synthesis of 3-Pyrazol-1-yl-L-alanine in engineered E. coli.

Table 2: Comparison of Chemical and Enzymatic Synthesis Routes

| Feature | Chemical Synthesis | Enzymatic Synthesis (Whole-Cell) |

| Stereoselectivity | High (dependent on starting material) | Excellent (inherent to enzyme catalysis) |

| Reaction Conditions | Often harsh (extreme temperatures, organic solvents) | Mild (aqueous buffer, near-neutral pH) |

| Environmental Impact | Can generate significant chemical waste | "Green" and sustainable |

| Scalability | Well-established for large-scale production | Can be challenging, but fermentation technology is mature |

| Substrate Scope | Broader; can accommodate various protected amino acids | Limited to the enzyme's substrate specificity |

Chapter 3: Biochemical Properties and Potential Applications: A Histidine Mimic and Beyond

The structural similarity between the pyrazole ring of 3-Pyrazol-1-yl-L-alanine and the imidazole ring of histidine has led to its classification as a histidine analogue. This mimicry is the foundation for many of its observed and potential biological activities.

Metabolic Fate

Studies in mice have shown that 3-Pyrazol-1-yl-L-alanine is metabolically inert. When administered, the majority of the compound is excreted unchanged in the urine, with very little evidence of it being incorporated into proteins or undergoing significant metabolic transformation[5]. This metabolic stability can be an advantageous property in the design of therapeutic agents, as it can lead to a longer biological half-life.

A Tool for Probing Histidine-Dependent Processes

As a histidine analogue, 3-Pyrazol-1-yl-L-alanine can be a valuable tool for studying the role of histidine in various biological processes. It can be used to:

-

Investigate Enzyme Active Sites: By attempting to substitute histidine with 3-Pyrazol-1-yl-L-alanine in the active site of an enzyme, researchers can probe the specific structural and electronic requirements for catalysis.

-

Modulate Protein-Protein Interactions: Histidine residues are often involved in critical protein-protein interactions. The introduction of 3-Pyrazol-1-yl-L-alanine can disrupt or alter these interactions, providing insights into their nature.

-

Study Histidine Metabolic Pathways: The introduction of this analogue can help to elucidate the specificity of enzymes and transporters involved in histidine metabolism[6].

The Therapeutic Potential of the Pyrazole Scaffold

While specific therapeutic applications of 3-Pyrazol-1-yl-L-alanine are still under investigation, the broader class of pyrazole-containing compounds has shown significant promise in drug discovery[1][7][8][9]. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][7][9].

The incorporation of the pyrazole moiety into various molecular frameworks has led to the development of potent inhibitors of a range of enzymes, including kinases, which are critical targets in cancer therapy[10]. The neuroprotective potential of pyrazole derivatives is also an active area of research[8]. The unique electronic properties and synthetic tractability of the pyrazole ring make it an attractive component for the design of novel therapeutic agents.

Conclusion: A Molecule of Growing Importance

From its humble origins in watermelon seeds, 3-Pyrazol-1-yl-L-alanine has emerged as a molecule of significant interest to chemists and biologists alike. The development of robust synthetic methods, both chemical and enzymatic, has made this unique amino acid readily accessible for further study. Its role as a histidine analogue provides a powerful tool for dissecting complex biological processes, while the proven therapeutic potential of the pyrazole scaffold suggests that 3-Pyrazol-1-yl-L-alanine and its derivatives may hold promise for the development of novel drugs. As research continues to unravel the subtleties of its interactions with biological systems, the story of 3-Pyrazol-1-yl-L-alanine is far from over; it is a story that underscores the immense value of exploring the chemical diversity of the natural world and harnessing the power of synthesis to advance our understanding of life at the molecular level.

References

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Production of ??-(pyrazol-1-yl)-L-alanine from L-serine and pyrazol using recombinant Escherichia coli cells expressing serine acetyltransferase and O-acetylserine sulfhydrylase-A. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved February 6, 2026, from [Link]

-

N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

-

formation of beta-pyrazole-alanine by cloned cysteine synthase in vitro and in vivo. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole. (n.d.). Europe PMC. Retrieved February 6, 2026, from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved February 6, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved February 6, 2026, from [Link]

-

The C-terminus of rat L-histidine decarboxylase specifically inhibits enzymic activity and disrupts pyridoxal phosphate-dependent interactions with L-histidine substrate analogues. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Noe, F. F., & Fowden, L. (1960). beta-Pyrazol-l-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris). Biochemical Journal, 77(3), 543–546. [Link]

-

Pyrazole alkaloids from watermelon (Citrullus lanatus) seeds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The C-terminus of rat L-histidine decarboxylase specifically inhibits enzymic activity and disrupts pyridoxal phosphate-dependent interactions with L-histidine substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Harnessing 3-Pyrazol-1-yl-L-alanine for Advanced Protein Engineering

Introduction: Expanding the Chemical Repertoire of Proteins with 3-Pyrazol-1-yl-L-alanine

The twenty canonical amino acids, the fundamental building blocks of proteins, have long served as the workhorses of biological function. However, the burgeoning field of protein engineering consistently pushes the boundaries of what is possible, demanding novel chemical functionalities to create proteins with enhanced or entirely new properties. The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, facilitated by the expansion of the genetic code, has emerged as a transformative technology in this pursuit.[1] Among the diverse array of ncAAs, 3-Pyrazol-1-yl-L-alanine (PPA) stands out as a versatile and powerful tool for researchers, scientists, and drug development professionals.

This comprehensive guide provides in-depth technical application notes and detailed protocols for the effective utilization of PPA in protein engineering. We will delve into the unique chemical characteristics of PPA, the methodologies for its site-specific incorporation into proteins in both prokaryotic and eukaryotic systems, and its diverse applications, from mimicking natural amino acids to creating novel biocatalysts and therapeutic proteins.

The Unique Chemical Landscape of 3-Pyrazol-1-yl-L-alanine

3-Pyrazol-1-yl-L-alanine is a non-proteinogenic α-amino acid characterized by a pyrazole ring attached to the β-carbon of the alanine side chain.[2] This seemingly simple modification of a natural amino acid bestows upon PPA a unique set of chemical properties that make it an invaluable tool for protein engineers.

| Property | Description | Implication in Protein Engineering |

| Structure | Isosteric and isoelectronic to histidine. | Can act as a faithful mimic of histidine, allowing for subtle probing of active sites and protein-protein interfaces. |

| pKa | The pyrazole ring has a pKa of approximately 2.5, significantly lower than the imidazole ring of histidine (pKa ≈ 6.0). | PPA remains neutral over the physiological pH range, "locking" it in a single protonation state. This allows for the dissection of the role of histidine's protonation-deprotonation cycle in enzyme catalysis and pH-dependent interactions. |

| Coordination Chemistry | The pyrazole ring can coordinate with metal ions. | Enables the engineering of novel metalloproteins with tailored catalytic activities or binding properties. |

| Aromaticity | The pyrazole ring is an aromatic heterocycle. | Can participate in π-π stacking and other aromatic interactions, contributing to protein stability and molecular recognition. |

Genetic Code Expansion: The Gateway for PPA Incorporation

The site-specific incorporation of PPA into a target protein is achieved through a powerful technology known as genetic code expansion .[3] This methodology relies on the hijacking of the cellular translation machinery to recognize a specific codon, typically a stop codon, and insert a non-canonical amino acid at that position. The core components of this system are an orthogonal aminoacyl-tRNA synthetase (O-aaRS) and its cognate orthogonal tRNA (O-tRNA) .[4]

The Principle of Orthogonality

For successful ncAA incorporation, the O-aaRS/O-tRNA pair must be "orthogonal" to the host cell's endogenous translational machinery. This means:

-

The O-aaRS must not aminoacylate any of the host cell's endogenous tRNAs with either a canonical amino acid or the ncAA.

-

The O-tRNA must not be aminoacylated by any of the host cell's endogenous synthetases.

-

The O-tRNA, once charged with the ncAA by the O-aaRS, must be efficiently recognized by the ribosome to deliver the ncAA in response to a specific codon.[5]

The most commonly used orthogonal system for incorporating a wide variety of ncAAs, including PPA, is derived from the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from methanogenic archaea.[6][7] The wild-type PylRS has a large and promiscuous active site, making it an excellent scaffold for engineering new specificities through directed evolution.[4]

Figure 1: Conceptual workflow for the genetic incorporation of 3-Pyrazol-1-yl-L-alanine (PPA) into a target protein.

Detailed Protocols for PPA Incorporation

The following protocols provide a comprehensive, step-by-step guide for the site-specific incorporation of PPA into a target protein in E. coli, a commonly used host for recombinant protein expression. The principles can be adapted for mammalian cell systems with appropriate modifications to vectors and transfection methods.[2]

Part 1: Plasmid Construction

The successful incorporation of PPA requires two key plasmids:

-

An expression plasmid for the target protein: This plasmid will contain the gene of interest, modified to include an in-frame amber stop codon (TAG) at the desired site of PPA incorporation.

-

A pEVOL-based plasmid: This plasmid will express the orthogonal PylRS variant specific for PPA and the corresponding orthogonal tRNAPyl.[8]

Protocol 1.1: Site-Directed Mutagenesis of the Target Gene

-

Design Primers: Design primers for site-directed mutagenesis to introduce a TAG codon at the desired location in your gene of interest.

-

Perform PCR: Use a high-fidelity DNA polymerase to perform PCR with the designed primers and your target gene plasmid as a template.

-

Digest Template DNA: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.

-

Transform E. coli: Transform competent E. coli cells (e.g., DH5α) with the DpnI-treated PCR product.

-

Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the TAG codon by Sanger sequencing.

Protocol 1.2: Preparation of the pEVOL-PPA Plasmid

While a universally optimized PylRS for PPA is not commercially available, several studies have reported engineered PylRS variants with activity towards histidine analogues.[1] Researchers often need to screen a small library of PylRS variants with mutations in the active site to identify the most efficient synthetase for PPA. Key residues in the Methanosarcina mazei PylRS active site that are commonly mutated to alter substrate specificity include N346 and C348.[9]

-

Obtain a pEVOL Plasmid: Acquire a pEVOL plasmid containing a wild-type or a promiscuous PylRS variant. These plasmids are often available from academic labs or plasmid repositories like Addgene.

-

Introduce Mutations (if necessary): If a PPA-specific PylRS is not available, introduce mutations into the PylRS gene using site-directed mutagenesis as described in Protocol 1.1. A good starting point is to introduce mutations known to broaden the substrate specificity, such as N346A/C348A.

-

Verify the Plasmid: Confirm the sequence of the engineered PylRS and the presence of the tRNAPyl gene in the pEVOL plasmid.

Part 2: Protein Expression and PPA Incorporation in E. coli

This protocol outlines the expression of a target protein containing PPA in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Target protein expression plasmid with TAG codon

-

pEVOL-PPA plasmid

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics (e.g., ampicillin for the target plasmid, chloramphenicol for pEVOL)

-

3-Pyrazol-1-yl-L-alanine (PPA)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

L-arabinose

Protocol 2.1: Transformation and Culture Preparation

-

Co-transformation: Co-transform competent E. coli BL21(DE3) cells with both the target protein expression plasmid and the pEVOL-PPA plasmid.

-

Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.[9]

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.[10]

Protocol 2.2: Protein Expression

-

Inoculation: Inoculate 1 L of LB medium containing both antibiotics with the overnight starter culture (typically a 1:100 dilution).

-

Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction and PPA Supplementation:

-

Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the PylRS and tRNAPyl from the pEVOL plasmid.

-

Add PPA to a final concentration of 1-2 mM.

-

Incubate for 30 minutes at 37°C with shaking to allow for the uptake of PPA and expression of the orthogonal machinery.

-

-

Target Protein Induction: Induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

-

Harvest Cells: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until further use.[11]

Figure 2: Step-by-step workflow for the expression of a protein containing PPA in E. coli.

Part 3: Protein Purification and Characterization

Protocol 3.1: Purification of His-tagged Proteins

This protocol assumes the target protein has been engineered with a polyhistidine tag (His-tag) for purification via Immobilized Metal Affinity Chromatography (IMAC).[12][13]

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA or other IMAC resin. Allow the His-tagged protein to bind to the resin.

-

Washing: Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein from the resin using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: If necessary, remove the imidazole and exchange the buffer of the purified protein using dialysis or a desalting column.

Protocol 3.2: Verification of PPA Incorporation

It is crucial to verify the successful and site-specific incorporation of PPA into the target protein.

-

SDS-PAGE Analysis: Run the purified protein on an SDS-PAGE gel to assess its purity and molecular weight. The full-length protein containing PPA should be visible. A truncated product may be observed if amber suppression is inefficient.

-

Mass Spectrometry: The most definitive method for confirming PPA incorporation is mass spectrometry.

-

Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can be used to measure its molecular weight. The observed mass should correspond to the theoretical mass of the protein with PPA incorporated.

-

Peptide Mass Fingerprinting: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS). This will allow for the identification of the specific peptide containing the PPA residue and confirm the site of incorporation.

-

Applications of 3-Pyrazol-1-yl-L-alanine in Protein Engineering

The unique properties of PPA open up a wide range of applications in protein engineering and drug discovery.

Probing Enzyme Active Sites as a Histidine Mimic

Histidine is a common residue in enzyme active sites, where its ability to act as both a proton donor and acceptor is often crucial for catalysis.[14] By replacing a catalytic histidine with PPA, which is locked in a neutral state, researchers can dissect the role of histidine's protonation dynamics in the enzymatic mechanism.

Case Study: Investigating the Catalytic Mechanism of a Hypothetical Hydrolase

Consider a hydrolase where a histidine residue is proposed to act as a general base, abstracting a proton from a water molecule to activate it for nucleophilic attack.

-

Experimental Design: A mutant of the hydrolase is created where the catalytic histidine is replaced with PPA. The kinetic parameters (kcat and KM) of the wild-type and the PPA-containing mutant are determined and compared.

-

Expected Outcome: If the PPA mutant exhibits a significantly reduced kcat compared to the wild-type enzyme, it provides strong evidence that the proton-accepting capability of the histidine is essential for catalysis.

-

Causality: The inability of the PPA's pyrazole ring to be protonated at physiological pH prevents it from functioning as a general base, thus inhibiting the catalytic activity.

Engineering Novel Metalloproteins

The ability of the pyrazole ring to coordinate with metal ions can be exploited to create novel metalloproteins with tailored functions. By strategically placing PPA residues in a protein scaffold, a metal-binding site can be engineered.

Application Example: Creating a Custom Biocatalyst

By designing a protein with a PPA-containing metal-binding site, it is possible to create a novel enzyme that catalyzes a specific chemical reaction not found in nature. The choice of the metal ion and the geometry of the binding site can be tuned to optimize the catalytic efficiency and selectivity.

Enhancing Protein Stability

The aromatic pyrazole ring of PPA can participate in favorable interactions within the protein core, such as π-π stacking and hydrophobic interactions. Replacing a residue in a hydrophobic core with PPA can potentially enhance the thermodynamic stability of the protein.[13]

Experimental Approach: Thermal Denaturation Studies

The stability of a wild-type protein and its PPA-containing variant can be compared using techniques like circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF) to monitor their thermal unfolding. An increase in the melting temperature (Tm) of the PPA variant would indicate enhanced stability.

Probing Protein-Protein Interactions

While not a canonical photo-crosslinker, the pyrazole ring can be a useful probe in protein-protein interfaces. Its unique electronic and steric properties compared to histidine can be used to investigate the importance of specific hydrogen bonding or electrostatic interactions at the interface.

Troubleshooting and Expert Insights

-

Low Protein Yield: Inefficient amber suppression is a common cause of low yields of the full-length protein. To address this, one can try to optimize the concentration of PPA and L-arabinose, use a different engineered PylRS variant, or express the protein at a lower temperature for a longer period.

-

Toxicity of the ncAA: Some ncAAs can be toxic to the host cells. If toxicity is suspected, it is advisable to perform a growth curve analysis with varying concentrations of the ncAA to determine the optimal, non-toxic concentration for supplementation.

-

PPA Solubility: PPA may have limited solubility in aqueous solutions. It is recommended to prepare a stock solution in a suitable solvent (e.g., 1 M NaOH) and then dilute it into the culture medium.

-

Mass Spectrometry Analysis: When analyzing PPA-containing peptides by MS/MS, the fragmentation pattern may differ from that of canonical amino acids. It is important to consider the potential fragmentation pathways of the pyrazole ring for accurate data interpretation.

Conclusion: A Versatile Tool for the Protein Engineer's Toolkit

3-Pyrazol-1-yl-L-alanine represents a powerful and versatile addition to the protein engineer's toolkit. Its ability to act as a non-ionizable histidine mimic provides a unique handle to dissect the intricate mechanisms of enzyme catalysis and pH-sensing in proteins. Furthermore, its metal-coordinating and aromatic properties open up exciting avenues for the design of novel biocatalysts, more stable proteins, and probes for molecular interactions. As the field of genetic code expansion continues to evolve with the development of more efficient and specific orthogonal translation systems, the applications of PPA and other ncAAs are poised to revolutionize our ability to understand and engineer the protein world.

References

-

Hino, N., Hayashi, A., Sakamoto, K., & Yokoyama, S. (2006). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, 1(6), 2957–2962. [Link]

-

Isa, N. F., Bensaude, O., & Murphy, S. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol, 12(3), e4315. [Link]

-

Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1992). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. [Link]

-

Zhu, P., et al. (2022). Site-specific Incorporation of Phosphoserine into Recombinant Proteins in Escherichia coli. Bio-protocol, 12(21), e4541. [Link]

-

Wan, W., et al. (2014). Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(6), 1059-1070. [Link]

-

Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]

-

Li, T., et al. (2021). PylRS innovation and its contribution to the future of research and medicine. Journal of visualized experiments: JoVE, (171). [Link]

-

Umehara, T., et al. (2019). A Photo-Cross-Linking Approach to Monitor Protein Dynamics in Living Cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(5), 845-850. [Link]

-

Worst, E. G., et al. (2016). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments, (117), e54273. [Link]

-

O'Donoghue, P., et al. (2012). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature biotechnology, 30(5), 476-480. [Link]

-

Willis, J. C. W., & Chin, J. W. (2018). Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues. The FEBS journal, 285(21), 4065-4076. [Link]

-

Dunkelmann, D. L., et al. (2020). Engineered triply orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs enable the genetic encoding of three distinct non-canonical amino acids. Nature Chemistry, 12(7), 630-639. [Link]

-

Ahmad, F. (2022). Protein stability [determination] problems. Frontiers in Molecular Biosciences, 9, 880358. [Link]

-

Breunig, S. L., & Tirrell, D. A. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in enzymology, 656, 545-571. [Link]

-

Hacke, M., et al. (2013). Consequences of proline-to-alanine substitutions for the stability and refolding of onconase. The FEBS journal, 280(18), 4454-4462. [Link]

-

Fustero, S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

-

D'Orazio, M., et al. (2023). Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code. International Journal of Molecular Sciences, 24(2), 1599. [Link]

-

Khan, S. H., & Vihinen, M. (2017). Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. International journal of molecular sciences, 18(10), 2068. [Link]

-

Lee, J. H., et al. (2017). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. ACS synthetic biology, 6(10), 1931-1941. [Link]

-

Cooper, A. J. L. (2020). Histidine Metabolism and Function. The Journal of nutrition, 150(Supplement_1), 2580S-2591S. [Link]

-

LINSEIS Messgeräte GmbH. (n.d.). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. [Link]

-

Wang, L., et al. (2018). A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds. ACS chemical biology, 13(5), 1346-1354. [Link]

-

Révész, A., et al. (2011). Computational investigation of the histidine ammonia-lyase reaction: a modified loop conformation and the role of the zinc(II) ion. Journal of molecular modeling, 17(7), 1551-1563. [Link]

-

Li, Y., et al. (2023). Synergetic engineering of Escherichia coli for efficient production of l-tyrosine. Bioresource Technology, 387, 129633. [Link]

-

G-Biosciences. (2019, March 19). Protein Purification with IMAC. [Link]

-

Laganowsky, A., et al. (2014). Alanine Scanning to Define Membrane Protein-Lipid Interaction Sites Using Native Mass Spectrometry. Journal of the American Chemical Society, 136(25), 8973-8980. [Link]

-

Addgene. (n.d.). pEvol-MjaYRS. [Link]

-

Siuti, N., & Kelleher, N. L. (2007). Mass Spectrometry of Amino Acids and Proteins. Wiley Online Library. [Link]

-

Wang, N. (2019). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology (Doctoral dissertation, The University of Texas at Austin). [Link]

-

Drienovská, I., & Roelfes, G. (2020). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. ChemBioChem, 21(11), 1535-1544. [Link]

-

Kim, Y., & Matthews, H. R. (1995). Protein histidine phosphatases. Molecular biology of the cell, 6(11), 1587-1595. [Link]

-

Götze, M., & Pescetelli, G. (2018). A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions. Chemistry–A European Journal, 24(57), 15216-15220. [Link]

-

Fragai, M., & Luchinat, E. (2024). PROTOCOL FOR PROTEIN EXPRESSION IN MAMMALIAN CELLS. [Link]

-

Trofimov, B. A., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(3), M1009. [Link]

-

O'Donoghue, P., et al. (2020). Pipeline for identifying orthogonal aaRS–tRNA pairs. ResearchGate. [Link]

-

Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 91-111. [Link]

-

Longdom Publishing. (n.d.). Analyzing Protein-Protein Interaction by using Crosslinking Methods. [Link]

-

Tanner, J. J., et al. (2011). Identification of a Conserved Histidine As Being Critical for the Catalytic Mechanism and Functional Switching of the Multifunctional Proline Utilization A Protein. Biochemistry, 50(34), 7433-7442. [Link]

-

Adu, J. K., et al. (2023). Current status and emerging frontiers in enzyme engineering: An industrial perspective. Biotechnology and Bioengineering, 120(10), 2821-2843. [Link]

-

Martin, R. W., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 833. [Link]

-

G-Biosciences. (n.d.). Protein Purification with IMAC. [Link]

-

Ruotolo, B. T. (2023). Proline/Alanine Tails as Ionization Enhancement Tags in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(7), 1335-1343. [Link]

-

Hubbell, W. L. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]

-

Lee, C. S., et al. (2007). Mass spectra of alanine at m/z 90, valine at m/z 118, and phenyalanine... ResearchGate. [Link]

-

Reading, E., et al. (2014). Alanine Scanning to Define Membrane Protein-Lipid Interaction Sites Using Native Mass Spectrometry. Journal of the American Chemical Society, 136(25), 8973-8980. [Link]

Sources

- 1. Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered triply orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs enable the genetic encoding of three distinct non-canonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PylRS innovation and its contribution to the future of research and medicine | Center for Genetically Encoded Materials [gem-net.net]

- 7. Mechanical stability analysis of the protein L immunoglobulin-binding domain by full alanine screening using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. linseis.com [linseis.com]

- 13. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Protein stability [determination] problems [frontiersin.org]

Application Note: 3-Pyrazol-1-yl-L-alanine in Drug Discovery

This guide details the applications, physicochemical properties, and experimental protocols for 3-Pyrazol-1-yl-L-alanine (often abbreviated as Pza or PyrAla ), a non-canonical amino acid (ncAA) widely used in modern drug discovery.[1]

Executive Summary

3-Pyrazol-1-yl-L-alanine is a structural analogue of L-Histidine where the imidazole ring is replaced by a pyrazole moiety attached via the N1 nitrogen.[1] In drug discovery, it serves as a critical bioisostere for probing the electrostatic and steric requirements of Histidine residues in bioactive peptides and proteins.

Unlike Histidine (

Physicochemical Profile & Bioisosterism[1][2][3]

To effectively deploy 3-Pyrazol-1-yl-L-alanine, one must understand how it differs from the native Histidine residue.[1]

Table 1: Comparative Properties (Histidine vs. 3-Pyrazol-1-yl-L-alanine)

| Feature | L-Histidine (His, H) | 3-Pyrazol-1-yl-L-alanine (Pza) | Impact on Drug Design |

| Heterocycle | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) | Altered geometry and dipole moment.[1] |

| Attachment | C4 (or C5) to | N1 to | Pza has a slightly longer reach and different rotational freedom.[1] |

| Side Chain | ~6.0 | ~2.5 (Conjugate Acid) | Pza is neutral at pH 7.4 , eliminating charge-based interactions.[1] |

| H-Bonding | Donor (NH) & Acceptor (N:)[1] | Acceptor only (N2) | Pza cannot donate H-bonds (N1 is alkylated).[1] |

| Tautomerism | Yes ( | No (Fixed N1 substitution) | Removes tautomeric ambiguity in SAR studies. |

| Metabolic Stability | Moderate | High | Pyrazole is resistant to many proteases targeting basic residues.[1] |

Structural Visualization

The following diagram illustrates the structural differences and the protonation states at physiological pH.

[1]

Key Applications in Drug Discovery

Application A: The "Histidine Scan" (Charge vs. Geometry)

When a Histidine residue is critical for potency, it is often unclear if the interaction is driven by the positive charge (cation-

-

Strategy: Replace His with Pza.

-

Interpretation:

Application B: Improving Metabolic Stability

Peptides containing basic residues (Arg, Lys, His) are prime targets for trypsin-like proteases.[1]

-

Mechanism: Pza reduces the overall basicity of the peptide sequence.[1] Its non-natural structure also disrupts the induced fit required by many proteolytic enzymes, extending the plasma half-life (

) of peptide therapeutics.[1]

Application C: Kinase Inhibitor Scaffolds

Many small molecule kinase inhibitors utilize a pyrazole core to mimic the adenine ring of ATP.[1] Incorporating Pza into peptide-based kinase inhibitors (pseudosubstrates) allows for the covalent linking of this "warhead" pharmacophore into a specific peptide sequence, creating highly selective, bi-dentate inhibitors.

Experimental Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Incorporating 3-Pyrazol-1-yl-L-alanine is straightforward but requires specific attention to coupling efficiency due to the electronic properties of the pyrazole ring.[1]

Reagents Required:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Amino Acid: Fmoc-3-Pyrazol-1-yl-L-alanine (commercially available).[1]

-

Note: Side chain protection is generally not required for Pza because the N1 is alkylated and N2 is not sufficiently nucleophilic to be acylated under standard conditions.[1]

-

-

Coupling Agents: HATU or HCTU (Preferred over DIC/HOBt for non-canonical residues).[1]

-

Base: Diisopropylethylamine (DIPEA).[1]

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Synthesis Workflow

Detailed Procedure

-

Resin Swelling: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 mins.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (

min). Wash with DMF ( -

Activation:

-

Coupling: Shake/agitate at room temperature for 45–60 minutes.

-

Optimization: For difficult sequences (aggregation prone), perform a double coupling (

min) or elevate temperature to 50°C (microwave assisted).[1]

-

-

Monitoring: Perform a Kaiser test (ninhydrin).[1][2]

-

Result: The resin beads should be colorless (complete coupling).

-

-

Cleavage: Standard TFA cleavage cocktail (TFA/TIPS/Water 95:2.5:2.5) works well. The pyrazole ring is stable to TFA.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance or aggregation.[1] | Switch to HATU/HOAt activation. Use microwave heating (50°C, 10 min). |

| Low Solubility | Hydrophobicity of the pyrazole ring.[1] | Dissolve Fmoc-Pza in NMP (N-methyl-2-pyrrolidone) instead of DMF. |

| Side Reactions | N2-acylation (Rare).[1] | Ensure no large excess of acylating agent is left for prolonged periods.[1] N2 is weakly basic but generally safe.[1] |

| Retention Time Shift | Change in polarity vs. His. | Pza is more hydrophobic than His.[1] Expect a later elution on Reverse-Phase HPLC (C18). |

References

-

Bioisosterism in Drug Design

-

Pyrazole Properties & Synthesis

-

Histidine Roles & Substitution

-

Fmoc-SPPS Standard Protocols

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Probing of Histidine Function via 3-Pyrazol-1-yl-L-alanine Incorporation

[1]

Executive Summary

3-Pyrazol-1-yl-L-alanine (1-Pza) is a structural isostere of Histidine (His) that possesses distinct electronic properties. While Histidine is an amphoteric residue (pKa ~6.0) capable of acting as both a proton donor and acceptor at physiological pH, the pyrazole side chain of 1-Pza has a significantly lower pKa (~2.0–2.5). This renders it non-titratable at neutral pH while retaining the steric volume and planar geometry of the imidazole ring.

Primary Utility:

-

Mechanistic Dissection: Decoupling the acid/base catalytic role of Histidine from its structural hydrogen-bonding role.

-

Metal Coordination Studies: Altering ligand field geometry and affinity in metalloproteins (e.g., Cu, Zn binding sites).

-

pH-Profile Engineering: Eliminating pH-dependent fluctuations in protein stability or activity.

This guide details the protocol for the site-specific incorporation of 1-Pza into proteins using orthogonal translation systems in E. coli.

Scientific Background & Mechanism[2][3][4][5]

The Chemical Logic: Imidazole vs. Pyrazole

The power of 1-Pza lies in its "silent" substitution. It mimics the shape of Histidine but deletes its ability to gain a proton at physiological pH.

| Feature | L-Histidine (His) | 3-Pyrazol-1-yl-L-alanine (1-Pza) | Impact of Substitution |

| Side Chain | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) | Altered N-atom positioning |

| pKa (Side Chain) | ~6.0 | ~2.5 | Removes pH sensitivity at pH 7.0 |

| Charge at pH 7.4 | Neutral / Partially (+) | Neutral | Prevents electrostatic catalysis |

| H-Bonding | Donor (N-H) & Acceptor (N:)[1] | Acceptor (N2) only | N1 is alkylated; N2 is pyridine-like |

| Metal Binding | Monodentate / Bridging | Monodentate | Altered coordination geometry |

Mechanism of Incorporation: Genetic Code Expansion

Incorporation is achieved via Amber Suppression . An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair—typically evolved from the Methanocaldococcus jannaschii TyrRS or Methanosarcina PylRS machinery—is introduced into the host. This machinery specifically charges the suppressor tRNA (tRNACUA) with 1-Pza, which then decodes a UAG stop codon inserted into the gene of interest.

Figure 1: Workflow for the genetic incorporation of 1-Pza via amber suppression.[1]

Experimental Protocol

Materials Required[5][6][7]

-

Host Strain: E. coli BL21(DE3) or C321.ΔA (Release Factor 1 deficient strain for higher yield).[1]

-

Plasmids:

-

pEVOL-PzaRS: Encoding the evolved orthogonal synthetase/tRNA pair (e.g., specific MjTyrRS mutant).

-

pET-POI-TAG: Plasmid encoding your Protein of Interest with a TAG codon at the target site.

-

-

Reagent: 3-Pyrazol-1-yl-L-alanine (commercially available or synthesized via N-alkylation of pyrazole with serine

-lactone derivatives).[1] -

Media: 2xYT or Auto-induction media (AIM).

Protocol: Expression & Incorporation

Step 1: Transformation

-

Co-transform fresh electrocompetent E. coli BL21(DE3) cells with pEVOL-PzaRS and pET-POI-TAG.

-

Recover in SOC medium for 1 hour at 37°C.

-

Plate on LB agar containing Chloramphenicol (34 µg/mL, for pEVOL) and Ampicillin (100 µg/mL, for pET) or Kanamycin (50 µg/mL). Incubate overnight at 37°C.

Step 2: Culture & Induction

-

Inoculate a single colony into 10 mL of 2xYT (+ antibiotics) and grow overnight at 37°C.

-

Dilute the starter culture 1:100 into 50 mL (or desired volume) of fresh 2xYT (+ antibiotics).

-

Incubate at 37°C / 250 rpm until OD600 reaches 0.4–0.5 .

-

Critical Step: Add 3-Pyrazol-1-yl-L-alanine to a final concentration of 1–2 mM .

-

Note: Dissolve 1-Pza in a small volume of 1M NaOH or water (adjust pH to 7.0) before adding to the culture to prevent precipitation.

-

-

Incubate for an additional 30 minutes to allow cellular uptake and tRNA charging.

-

Induce protein expression:

-

Add L-Arabinose to 0.02% (w/v) to induce the aaRS (pEVOL system).

-

Add IPTG to 0.5–1.0 mM to induce the target protein (pET system).

-

-

Reduce temperature to 25°C or 30°C and shake overnight (16–20 hours).

Step 3: Harvest & Purification

-

Pellet cells (5,000 x g, 15 min, 4°C).

-

Lyse and purify using standard affinity chromatography (e.g., Ni-NTA if a His-tag is present).

-

Expert Tip: Ensure the C-terminal His-tag is downstream of the UAG codon. Only full-length proteins (successful suppression) will bind the column.

-

Quality Control & Validation

Validating the incorporation of 1-Pza is challenging because it is an isomer of Histidine. They share the exact same mass (155.15 Da). Standard intact Mass Spectrometry (MS) cannot distinguish them.

The "Isomer Problem"

If the synthetase is promiscuous or if suppression fails, you may get:

-

Read-through: Incorporation of Gln/Trp (mass shift detectable).

-

Mis-incorporation: Incorporation of natural Histidine (no mass shift).

Validation Strategy

| Method | Expected Result for 1-Pza |

| SDS-PAGE | Single band at correct MW (confirms suppression of stop codon). |

| Intact MS | Mass = Theoretical Mass (same as His).[1] Rules out truncation. |

| MS/MS (Peptide Mapping) | Critical: Fragmentation patterns differ. The pyrazole ring is more stable than imidazole. Look for unique immonium ions or side-chain fragments. |

| Functional Assay | Gold Standard: The protein should lose pH-dependence at the target site. |

Functional Validation Example (Catalytic Triad): If you replace the catalytic Histidine (e.g., His57 in Serine Proteases) with 1-Pza:

-

Result: The enzyme should be inactive because 1-Pza cannot accept the proton from the Serine nucleophile at neutral pH.

-

Control: Activity should not be rescued by simple pH titration, unlike a His mutant which might show shifted pH profiles.

Application Case Study: Dissecting a Zinc Binding Site

Scenario: A researcher studies a zinc-finger protein where a Histidine residue is suspected to coordinate Zn2+. Hypothesis: The N-epsilon nitrogen of Histidine is the ligand.

Experiment:

-

Replace His with 1-Pza (N2 is in the "delta" position equivalent, N1 is blocked).

-

Replace His with 3-(3-pyrazolyl)-alanine (isomer with different N geometry).[1]

Workflow Visualization:

Figure 2: Decision tree for interpreting 1-Pza mutagenesis data.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Protein Yield | Poor uptake of ncAA or low synthetase activity. | Increase 1-Pza concentration to 5 mM; Try C321.ΔA strain (no RF1 competition). |

| Truncated Protein | Premature termination at UAG. | Verify antibiotic selection for pEVOL; Ensure Arabinose induction of aaRS. |

| Wild-Type Activity | Contamination with natural His (Mis-incorporation).[1] | Use a more stringent aaRS mutant; Perform MS/MS to quantify occupancy. |

References

-

Chemical Synthesis

- Synthesis of N-alpha-(Benzyloxycarbonyl)-beta-(pyrazol-1-yl)-L-alanine.

- Source: Organic Syntheses, Coll. Vol. 9, p.24 (1998).

-

Genetic Code Expansion Overview

- Expanding the Genetic Code for Biological Studies.

- Source: Cell, 141(6), 1079-1090 (2010).

-

Histidine Isosteres in Protein Engineering

- Genetic incorporation of a histidine isostere. (Contextual reference for methodology).

- Source: Journal of the American Chemical Society, 128(27), 8738-8739.

-

[1]

-

pEVOL System

Application Notes and Protocols: Harnessing Pyrazole Amino Acids in Click Chemistry for Advanced Drug Discovery and Bioconjugation

Introduction: The Strategic Advantage of Pyrazole Amino Acids in Bioconjugation

In the landscape of chemical biology and drug development, the quest for molecular tools that offer precision, stability, and enhanced functionality is relentless. Among the arsenal of bioorthogonal reactions, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted counterpart (SPAAC), has emerged as a powerful strategy for conjugating molecules in complex biological environments.[1] This guide delves into a specialized application of this chemistry: the use of non-canonical pyrazole-containing amino acids.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a multitude of approved drugs.[2][3] Its desirable properties include metabolic stability, a unique dipole moment, and the ability to participate in hydrogen bonding.[4][5] By incorporating a pyrazole moiety into an amino acid scaffold, and further equipping it with a bioorthogonal handle (an azide or alkyne), we unlock the ability to construct novel peptides and bioconjugates with potentially superior pharmacokinetic and pharmacodynamic profiles.[6] The resulting 1,2,3-triazole linkage formed via click chemistry acts as a stable surrogate for the labile peptide bond, offering resistance to enzymatic degradation.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, incorporation, and application of pyrazole amino acids in click chemistry-mediated bioconjugation and peptide modification.

I. Synthesis of Click-Ready Pyrazole Amino Acids

The cornerstone of these applications is the availability of pyrazole amino acids bearing either an azide or an alkyne functionality. Here, we propose a robust synthetic pathway for a versatile building block, β-(Pyrazol-1-yl)-L-alanine, which can be further functionalized.

Core Synthesis: Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

A well-documented route to the pyrazole amino acid core is the reaction of N-(benzyloxycarbonyl)-L-serine β-lactone with pyrazole.[8] This method provides a chiral, protected amino acid ready for further modification.

Protocol 1: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

-

Preparation of N-(Benzyloxycarbonyl)-L-serine β-lactone: This intermediate is prepared from commercially available N-(benzyloxycarbonyl)-L-serine using a modified Mitsunobu reaction.[8]

-

Reaction with Pyrazole:

-

In a round-bottom flask, dissolve pyrazole (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-(benzyloxycarbonyl)-L-serine β-lactone (1 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.[8]

-

Functionalization for Click Chemistry

With the core pyrazole amino acid in hand, the next step is to introduce the azide or alkyne handle. This can be achieved by starting with a functionalized pyrazole.

Conceptual Pathway for an Azide-Functionalized Pyrazole Amino Acid:

A plausible approach involves the synthesis of a 4-(azidomethyl)pyrazole, which can then be reacted with the serine β-lactone as described above.

Figure 1: Conceptual synthetic workflow for an azide-functionalized pyrazole amino acid.

Conceptual Pathway for an Alkyne-Functionalized Pyrazole Amino Acid:

Similarly, a propargyl-functionalized pyrazole can be synthesized and used as the nucleophile.

Figure 2: Conceptual synthetic workflow for an alkyne-functionalized pyrazole amino acid.

II. Incorporation of Pyrazole Amino Acids into Peptides

Once synthesized and appropriately protected (e.g., with an Fmoc group for solid-phase peptide synthesis), these pyrazole amino acids can be incorporated into peptide sequences using standard protocols.[9][10]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Pyrazole Amino Acids

This protocol assumes the use of Fmoc/tBu chemistry.

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in DMF.[11]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.[12]

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected pyrazole amino acid (1.5 equivalents) with a coupling reagent such as HBTU/HOBt (1.5 equivalents each) and a base like DIEA (2 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly shorten this time.[12]

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

III. Applications in Click Chemistry

The incorporated pyrazole amino acids serve as handles for a variety of click chemistry applications.

Peptide Cyclization

Intramolecular click reactions between an azide- and an alkyne-containing amino acid within the same peptide chain can yield cyclic peptides.[13] The pyrazole-triazole linkage can act as a conformational constraint, potentially inducing or stabilizing secondary structures like β-turns.

Figure 3: Workflow for peptide cyclization via intramolecular click chemistry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Cyclization

-

Peptide Synthesis: Synthesize the linear peptide containing both an azide-functionalized pyrazole amino acid and an alkyne-containing amino acid using SPPS as described in Protocol 2.

-

Cyclization Reaction:

-

Dissolve the purified linear peptide in a mixture of water and a co-solvent like DMSO or t-butanol.

-

Add a solution of copper(II) sulfate (0.1 equivalents) and a reducing agent such as sodium ascorbate (0.5 equivalents). A copper-coordinating ligand like TBTA or THPTA can accelerate the reaction and protect the peptide from oxidative damage.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by HPLC-MS.

-

-

Purification: Purify the cyclic peptide by reverse-phase HPLC.

Table 1: Comparison of Click Chemistry Reactions for Peptide Modification

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) |

| Reaction Rate | Generally faster with catalyst | Can be slower, but highly dependent on the strained alkyne used |

| Biocompatibility | Potential cytotoxicity from copper catalyst, can be mitigated with ligands | Excellent, widely used in living systems |

| Reactants | Terminal alkyne and azide | Strained cycloalkyne and azide |

| Typical Solvents | Aqueous buffers, often with co-solvents (DMSO, t-BuOH) | Aqueous buffers |

Bioconjugation

The click-ready pyrazole amino acids can be used to conjugate peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules. This is particularly valuable for creating targeted therapeutics and diagnostic tools.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol is ideal for labeling proteins in living cells, where the presence of a copper catalyst would be toxic.

-

Protein Expression: Genetically encode the azide-functionalized pyrazole amino acid into the protein of interest in a suitable expression system (e.g., mammalian cells).[14][15]

-

Labeling:

-

Incubate the cells expressing the modified protein with a strained alkyne-functionalized probe (e.g., a fluorescent dye with a DBCO or BCN moiety).

-

The reaction typically proceeds at physiological temperature (37°C) in cell culture media.

-

Reaction times can vary from minutes to a few hours depending on the concentration of the probe and the reactivity of the strained alkyne.

-

-

Analysis: The labeled protein can be visualized by fluorescence microscopy or analyzed by other biochemical methods.

IV. Advantages and Considerations

The incorporation of pyrazole amino acids via click chemistry offers several advantages in drug discovery and chemical biology:

-

Enhanced Stability: The resulting triazole linkage is resistant to enzymatic cleavage, improving the in vivo half-life of peptide-based drugs.[6]

-

Structural Mimicry: The 1,4-disubstituted triazole can act as a bioisostere of a trans-amide bond, helping to maintain the desired peptide conformation.[16]

-

Improved Pharmacokinetics: The pyrazole moiety can improve properties such as solubility and membrane permeability.[4]

-

Versatility: The click chemistry handles allow for a wide range of modifications with various functional molecules.

Considerations:

-

Synthesis of Unnatural Amino Acids: The synthesis of the functionalized pyrazole amino acids can be multi-step and require careful optimization.

-

Copper Toxicity in CuAAC: For in vivo applications, the potential toxicity of the copper catalyst in CuAAC must be considered, and SPAAC is often the preferred method.

-

Reaction Kinetics: The kinetics of SPAAC can be slower than CuAAC, and the choice of the strained alkyne is critical for efficient labeling.

V. Conclusion

Pyrazole amino acids functionalized for click chemistry represent a sophisticated and powerful tool for the modern life scientist. By combining the favorable properties of the pyrazole scaffold with the robustness and orthogonality of click chemistry, researchers can design and synthesize novel peptides and bioconjugates with enhanced stability, tailored functionality, and improved therapeutic potential. The protocols and conceptual frameworks presented in this guide offer a starting point for exploring the vast possibilities of this exciting technology.

References

-

Parthasarathy, A., Savka, M. A., & Hudson, A. O. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 956. [Link]

-

Goldfarb, K. C., & Rouhier, K. A. (2024). Synthesis of β-Alanine From Isoleucine and Propionate Catabolism via Aminotransferases. Plant Direct, 8(1), e559. [Link]

-

Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1998). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 75, 14. [Link]

-

Chen, X., Wu, S., & Liu, H. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1276024. [Link]

-

Wu, W., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(20), 8258–8264. [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1047. [Link]

-

Al-Mokhanam, N. K., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1047. [Link]

-

American Chemical Society. (2026). Organic Letters Journal. [Link]

-

Gess B., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(11), 3169. [Link]

-

Ali, I., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(14), 1131-1154. [Link]

-

Singh, R. P., et al. (2012). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. The Journal of Organic Chemistry, 77(17), 7549–7556. [Link]

-